

2-Chlorohypoxanthine: A Scarcely Documented Purine Derivative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Chlorohypoxanthine**

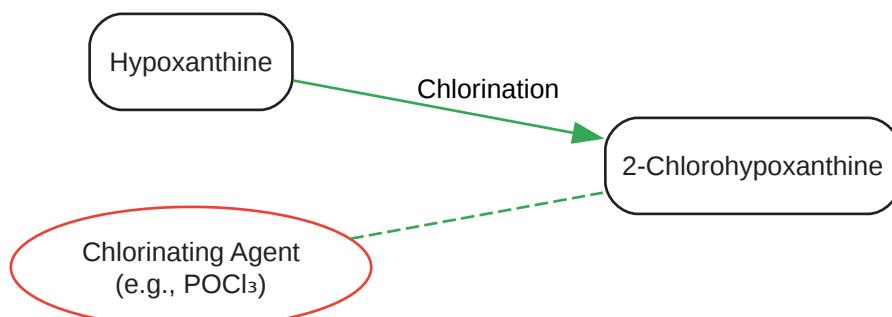
Cat. No.: **B080948**

[Get Quote](#)

While commercially available as a chemical reagent, **2-Chlorohypoxanthine**, systematically known as 2-Chloro-1H-purin-6(7H)-one (CAS Number: 13368-14-4), remains a molecule with a limited and sparsely documented history in scientific literature. Despite its classification as a purine analog, a class of compounds with significant biological and therapeutic relevance, detailed information regarding its discovery, historical development, and specific biological functions is notably absent from comprehensive public databases.

Our in-depth search of available scientific and patent literature did not yield specific records detailing the initial synthesis, discovery, or the researchers and institutions involved in the primary characterization of **2-Chlorohypoxanthine**. The compound is primarily referenced as a chemical intermediate, a building block for the synthesis of more complex substituted purine derivatives. This role, while crucial in synthetic chemistry, often means that the compound itself is not the primary subject of detailed biological investigation.

Physicochemical Properties


Quantitative data on the physicochemical properties of **2-Chlorohypoxanthine** are not readily available in dedicated databases or publications. However, based on its chemical structure, some general properties can be inferred.

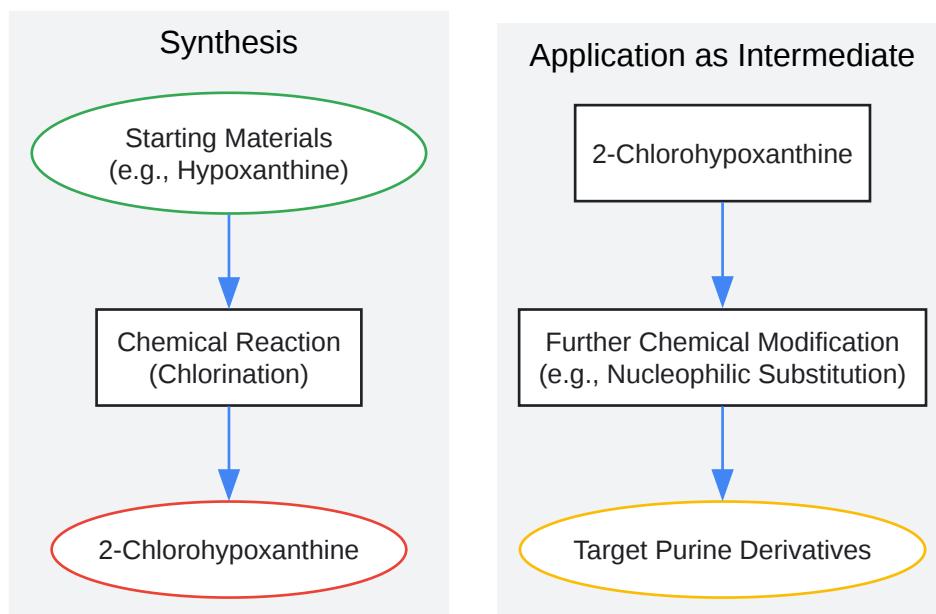
Property	Inferred Value/Characteristic
Molecular Formula	$C_5H_3ClN_4O$
Molecular Weight	170.56 g/mol
Appearance	Likely a solid at room temperature
Solubility	Expected to have limited solubility in water and better solubility in organic solvents.
Reactivity	The chlorine atom at the 2-position is expected to be susceptible to nucleophilic substitution, making it a useful synthetic handle.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis of **2-Chlorohypoxanthine** are not prominently available. General methods for the chlorination of purine rings, such as the treatment of hypoxanthine with chlorinating agents like phosphorus oxychloride or thionyl chloride, are well-established in organic chemistry. However, a specific, optimized, and widely cited protocol for the synthesis of **2-Chlorohypoxanthine** could not be retrieved.

The logical synthetic pathway would likely involve the direct chlorination of hypoxanthine.

[Click to download full resolution via product page](#)


Figure 1. A generalized synthetic pathway for the preparation of **2-Chlorohypoxanthine** from hypoxanthine.

Biological Activity and Signaling Pathways

There is a significant lack of information regarding the biological activity of **2-Chlorohypoxanthine**. No studies detailing its pharmacological effects, potential therapeutic applications, or its interactions with biological targets or signaling pathways were identified. As a purine analog, it could potentially interact with enzymes involved in purine metabolism or with purinergic receptors, but this remains speculative without experimental evidence.

Application as a Synthetic Intermediate

The primary role of **2-Chlorohypoxanthine** appears to be in the realm of synthetic organic chemistry, where it serves as a precursor for more elaborate molecules. The chloro-substituent at the 2-position of the purine ring is a versatile functional group for introducing further chemical diversity.

[Click to download full resolution via product page](#)

Figure 2. A conceptual workflow illustrating the synthesis of **2-Chlorohypoxanthine** and its subsequent use as a synthetic intermediate.

In conclusion, while the chemical entity **2-Chlorohypoxanthine** is known and available, it lacks a detailed and accessible history of discovery and scientific exploration. Its primary

significance, based on available information, is as a synthetic intermediate for the creation of other purine-based compounds. Further research would be required to elucidate any potential biological activity and to fully understand its place within the broader landscape of medicinal chemistry and drug development.

- To cite this document: BenchChem. [2-Chlorohypoxanthine: A Scarcely Documented Purine Derivative]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080948#discovery-and-history-of-2-chlorohypoxanthine\]](https://www.benchchem.com/product/b080948#discovery-and-history-of-2-chlorohypoxanthine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com